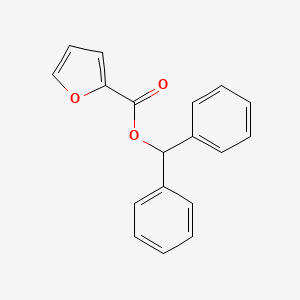

Benzhydryl furan-2-carboxylate

Description

Benzhydryl furan-2-carboxylate is a synthetic organic compound featuring a furan ring substituted at the 2-position with a carboxylate ester group and a benzhydryl (diphenylmethyl) moiety. These analogs demonstrate diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituent type and position .

Properties

IUPAC Name |

benzhydryl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(16-12-7-13-20-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORGEPRUJKTCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with benzhydrol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the benzhydryl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Benzhydryl furan-2-carbinol.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Benzhydryl furan-2-carboxylate has been explored for various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzhydryl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Insights :

- Electron-withdrawing groups (e.g., fluorine, nitro) increase stability and often enhance bioactivity by modulating electron density .

- Benzhydryl’s bulkiness may improve binding to hydrophobic pockets in enzymes or receptors, a trait observed in tert-butyl-substituted analogs .

Key Insights :

- Halogenation (Br, F, I) consistently correlates with enhanced antimicrobial and anticancer effects .

- Ester groups (e.g., methyl, ethyl) balance solubility and reactivity, whereas bulky groups like benzhydryl may optimize tissue penetration .

Key Insights :

- Furan carboxylates serve as versatile intermediates in organic synthesis, particularly in cross-coupling and esterification reactions .

- Benzhydryl’s chirality (if present) could enable applications in asymmetric catalysis, though this requires experimental validation.

Q & A

Q. How can this compound serve as a precursor in heterocyclic compound synthesis?

- Methodological Answer : Utilize its ester group for nucleophilic acyl substitution (e.g., amidation with amines) or Claisen condensation to form β-keto esters. For cyclization reactions, employ Pd-catalyzed cross-coupling (e.g., Heck reaction) to generate fused furan-benzodiazepine derivatives. Monitor regioselectivity using in situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.